Bicyclo[5.2.0]non-7-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65811-16-7 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]non-1(9)-ene |
InChI |
InChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h6,9H,1-5,7H2 |
InChI Key |
FTMIIDGVLJDSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC=C2CC1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Advanced Reactivity Studies
Mechanistic Investigations of Bicyclo[5.2.0]non-7-ene Formation
The synthesis of the this compound framework is often achieved through cycloaddition reactions. The precise mechanism of these transformations, whether they proceed through a concerted pathway or involve discrete intermediates, has been a subject of significant study.
The formation of the cyclobutene (B1205218) ring in this compound derivatives via [2+2] cycloaddition reactions can, in principle, occur through either a concerted or a stepwise mechanism. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden as concerted processes and are expected to proceed through a stepwise pathway. researchgate.netimperial.ac.uk Photochemical [2+2] cycloadditions, however, are symmetry-allowed to be concerted. researchgate.net
In the context of thermal reactions, such as the intramolecular [2+2] cycloaddition of allenynes to form Bicyclo[5.2.0]nona-1,7-dienes, the reaction is considered a formal [2+2] cycloaddition. acs.org Computational studies on analogous cycloaddition reactions often explore the potential energy surfaces for both concerted and stepwise pathways to determine the favored route. rsc.orgnih.gov The stepwise mechanism typically involves the formation of an intermediate, which can be either zwitterionic or diradical in nature. researchgate.net For instance, the thermal ring-closing of certain allenynes to yield the Bicyclo[5.2.0]nonadiene skeleton proceeds efficiently, suggesting a viable, albeit formally forbidden, pathway is accessible. acs.org Gold(I)-catalyzed intramolecular [2+2] cycloadditions of 1,8-enynes also provide an efficient route to the bicyclo[5.2.0]nonane framework, with the mechanism likely involving stepwise intermediates stabilized by the metal catalyst. acs.org
| Reaction Type | Thermal Conditions | Photochemical Conditions | Catalyzed Conditions |
| [2+2] Cycloaddition | Stepwise (Symmetry-Forbidden) | Concerted (Symmetry-Allowed) | Stepwise (Metal-Mediated) |
| [4+2] Cycloaddition | Concerted (Symmetry-Allowed) | Stepwise (Excited State) | Often Stepwise |
This table provides an interactive overview of the allowedness of cycloaddition reactions under different conditions based on orbital symmetry rules.
In many thermal reactions that are formally forbidden by orbital symmetry rules, such as the [2+2] cycloaddition, a stepwise mechanism involving biradical (or diradical) intermediates is often invoked. researchgate.net The formation of Bicyclo[5.2.0]nonane systems through thermal reactions of allene-ynes has been rationalized as proceeding through such biradical intermediates. jst.go.jp
The process begins with the homolytic cleavage of a π-bond to form a diradical species. This intermediate is then positioned to undergo intramolecular cyclization to form the two new sigma bonds of the cyclobutene ring. The stability and lifetime of these biradical intermediates are critical factors that influence the reaction's efficiency and stereochemical outcome. Studies on related bicyclic systems, like bicyclo[4.2.0]oct-2-enes, support a stepwise diradical mechanism for their thermal rearrangements, where the diradical transition structures have weakly interacting radical centers. mdpi.com The investigation of thermal unimolecular reactions of compounds like bicyclo[3.2.0]hept-2-ene also involves comparing experimental results with estimations based on a biradical mechanism. rsc.org These studies provide a framework for understanding the potential involvement of similar biradical species in the thermal formation and rearrangements of this compound.
Rearrangements of the this compound skeleton can involve carbocationic intermediates, particularly under acidic or metal-catalyzed conditions. For example, gold(I)-catalyzed reactions of yne-methylenecyclopropanes have been developed to synthesize 3-azabicyclo[5.2.0]nonadiene derivatives. pku.edu.cn Density functional theory (DFT) calculations for this process indicate the involvement of a rigid, planar cyclopropylmethyl carbocation intermediate that undergoes a Wagner-Meerwein rearrangement. pku.edu.cn
Similarly, gold(I)-catalyzed ring expansions of cyclopropane-embedded frameworks to assemble substituted cyclobutanes proceed through intermediates with significant carbocationic character. acs.org In the context of sesquiterpene biosynthesis, the stability of various bicyclic carbocation intermediates, including those with 5-7 fused ring systems analogous to the bicyclo[5.2.0] framework, has been computationally analyzed to understand reaction pathways. beilstein-journals.orgnih.gov These studies show that the relative stability of different carbocationic structures dictates the product distribution in complex cyclization cascades. While direct characterization of carbocationic intermediates in this compound rearrangements is challenging, computational chemistry provides powerful insights into their structure, stability, and role in directing reaction outcomes. beilstein-journals.orgnih.gov
The electrocyclic ring-opening of the cyclobutene moiety in this compound is a pericyclic reaction governed by the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com For a 4π-electron system like cyclobutene, thermal ring-opening is predicted to occur in a conrotatory fashion, where the termini of the breaking sigma bond rotate in the same direction. imperial.ac.ukscispace.com Conversely, photochemical ring-opening is predicted to be disrotatory, with the termini rotating in opposite directions. masterorganicchemistry.com
Studies on the analogous cis-bicyclo[4.2.0]oct-7-ene have shown that its thermal isomerization to 1,3-cyclooctadiene proceeds via a direct conrotatory ring-opening. iitd.ac.in This pathway leads to the formation of a highly strained cis,trans-cyclooctadiene, which then isomerizes to the more stable cis,cis-diene. nih.gov A direct, symmetry-forbidden disrotatory opening to the cis,cis-diene is a much higher energy process. nih.gov This mechanistic paradigm is expected to apply to this compound as well. The thermal electrocyclic ring-opening would proceed via a conrotatory mode to form the transient and strained cis,trans-1,3-cyclononadiene, which would subsequently isomerize. The formation of this compound at 175 °C from the cyclization of cis,trans-1,3-cyclononadiene further supports this reversible, conrotatory relationship. scispace.com
| System (4π electrons) | Reaction Condition | Predicted Mode |
| Cyclobutene | Thermal (Δ) | Conrotatory |
| Cyclobutene | Photochemical (hν) | Disrotatory |
| This compound | Thermal (Δ) | Conrotatory |
This interactive table summarizes the orbital symmetry-allowed modes for the electrocyclic ring-opening of cyclobutene systems.
Reactivity Profiles of the this compound Skeleton
The inherent ring strain of the fused four- and seven-membered ring system is a primary driver of the reactivity of this compound. This strain facilitates reactions that lead to more stable, less-strained products.
Ring-opening reactions are a characteristic feature of the this compound skeleton, driven by the release of steric and angle strain associated with the fused cyclobutene ring. The rate of these reactions is directly related to the amount of ring strain in the system. acs.org
Studies on a series of bicyclic esters, including a bicyclo[5.2.0]non-8-ene-8-carboxylate, demonstrated that ruthenium-catalyzed ring-opening occurs rapidly. acs.org A comparison of the ring-opening rates for bicyclo[3.2.0]hept-6-ene, bicyclo[4.2.0]oct-7-ene, and bicyclo[5.2.0]non-8-ene systems showed a clear correlation with ring strain, with the most strained [3.2.0] system reacting the fastest. acs.org
| Bicyclic System | Relative Rate of Ring Opening |
| Bicyclo[3.2.0]hept-6-ene | ~12 |
| Bicyclo[4.2.0]oct-7-ene | ~3 |
| Bicyclo[5.2.0]non-8-ene | 1 |
This interactive table illustrates the qualitative relationship between ring strain and the rate of catalyzed ring-opening for homologous bicyclic systems. The rates are normalized relative to the bicyclo[5.2.0] system.
The thermal isomerization of a dibenzobicyclo[5.2.0]non-8-ene derivative provides another example, where the molecule rearranges to form dibenzocyclononatetraene isomers. huji.ac.il This transformation is driven by the conversion of the strained bicyclic system into a more flexible, medium-sized monocyclic ring. The dynamics of these ring-opening processes are thus a direct consequence of the system's tendency to alleviate the potential energy stored in its strained C-C bonds.
Stereochemical Control and Conformational Analysis in Bicyclo 5.2.0 Non 7 Ene Systems
Conformational Preferences and Dynamics of Bicyclo[5.2.0] Rings
Analysis of Ring Strain and Preferred Conformations in the Cycloheptane (B1346806) Moiety
The cycloheptane ring within the bicyclo[5.2.0]non-7-ene system is subject to significant conformational demands due to its fusion with the rigid four-membered ring. Unlike cyclohexane, which can adopt a nearly strain-free chair conformation, cycloheptane and its derivatives exhibit greater strain due to transannular interactions (steric hindrance between atoms on opposite sides of the ring) and torsional strain. libretexts.orglibretexts.org The fusion to the cyclobutene (B1205218) ring in this compound further constrains the conformational flexibility of the seven-membered ring.
The strain within the bicyclo[5.2.0]nonane system is influenced by a combination of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). wikipedia.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org Torsional strain results from the eclipsing of bonds on adjacent atoms. unicamp.br
In derivatives of this bicyclic system, the cycloheptane moiety is often forced into specific conformations. For instance, in cis-8-azabicyclo[5.2.0]nonan-9-one, the strain from the fused β-lactam ring compels the cycloheptane ring to adopt a chair conformation, which is noted to be less stable than the twist-chair form by approximately 1.4 kcal/mol. researchgate.net This highlights how fusion to a strained ring can dictate the conformation of the larger cycloheptane ring, overriding its intrinsically preferred, more flexible forms.
The rates of ring opening in bicyclic systems containing a cyclobutene ring are proportional to the ring strain. semanticscholar.org Studies on related bicyclo[n.2.0]alkene systems have shown that as the size of the larger ring increases, the ring strain of the fused cyclobutene decreases. Specifically, the ring opening of a bicyclo[3.2.0] system is significantly faster than that of a bicyclo[4.2.0] system, which in turn is faster than that of a bicyclo[5.2.0] system. semanticscholar.org This suggests that the cycloheptane ring in the this compound system helps to alleviate some of the strain inherent in the fused four-membered ring compared to smaller fused systems.
| Type of Strain | Description | Relevance to this compound |
|---|---|---|
| Angle Strain | Deviation of bond angles from ideal values (e.g., 109.5° for sp³ carbons). libretexts.orgwikipedia.org | The fusion of the seven-membered ring to a four-membered ring introduces significant angle distortion at the bridgehead carbons. |
| Torsional Strain (Pitzer Strain) | Strain due to eclipsing of bonds on adjacent atoms. unicamp.br | The constrained nature of the bicyclic system leads to eclipsed or partially eclipsed conformations, contributing to the overall strain energy. |
| Transannular Strain (Prelog Strain) | Steric hindrance between non-adjacent atoms across the ring. libretexts.orgwikipedia.org | A significant contributor to the strain in the cycloheptane ring, where atoms on opposite sides of the ring can come into close contact. |
Interconversion Studies of Cis- and Trans-Fused Isomers
The fusion of the cyclobutane (B1203170) and cycloheptane rings in bicyclo[5.2.0]nonane can result in either cis- or trans-fused isomers. In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, while in the trans isomer, they are on opposite sides. The relative stabilities and the potential for interconversion between these isomers are critical aspects of the stereochemistry of this system.
Early research involved the synthesis of both pure cis- and trans-bicyclo[5.2.0]nonane. researchgate.net It was noted that establishing an equilibrium between the two isomers by heating with a palladium catalyst was unsuccessful due to the tendency of the four-membered ring to rupture under these conditions. researchgate.net Application of conformational analysis rules suggested that the heat contents of the cis and trans isomers are similar, with the trans isomer likely being slightly lower in energy. researchgate.net
The energetic difference between cis- and trans-fused bicyclic systems is a key factor in their relative abundance and reactivity. For medium-sized rings, the trans isomer is generally more strained than the cis isomer due to the geometric constraints of the trans double bond within the ring. kyoto-u.ac.jp However, in the case of the saturated bicyclo[5.2.0]nonane, the difference in stability is less pronounced.
In related oxabicyclo[5.2.0]nonan-2-one systems, interconversion between cis- and trans-fused isomers has been observed. For instance, irradiation of certain benzoxepinones in the presence of alkenes can lead to mixtures of both cis- and trans-fused oxabicyclo[5.2.0]nonan-2-ones. researchgate.net Furthermore, some dimeric structures containing trans-ring fusions have been shown to spontaneously isomerize to the cis-transoid-cis diastereoisomer upon contact with silica (B1680970) gel. researchgate.net This indicates a thermodynamic preference for the cis-fused system under these specific conditions.
| Isomer | Bridgehead Hydrogen Orientation | Relative Stability (Predicted) | Interconversion Notes |
|---|---|---|---|
| Cis-Bicyclo[5.2.0]nonane | Same side | Slightly higher in energy than the trans isomer. researchgate.net | Thermodynamically favored in some substituted oxabicyclo[5.2.0]nonan-2-one systems. researchgate.net |
| Trans-Bicyclo[5.2.0]nonane | Opposite sides | Likely has a slightly lower heat content than the cis isomer. researchgate.net | Equilibration with the cis isomer via heating with a palladium catalyst was not achieved due to ring rupture. researchgate.net |
Computational and Theoretical Investigations of Bicyclo 5.2.0 Non 7 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, offer deep insights into the electronic behavior of molecules. These methods are fundamental in predicting reaction outcomes and understanding chemical bonding.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is extensively used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate detailed mechanistic pathways.
For bicyclic systems similar to bicyclo[5.2.0]non-7-ene, DFT calculations have been instrumental. For instance, studies on the ring expansion of 3-azabicyclo[5.2.0]nonadiene derivatives have used DFT to show that the chirality of the final product originates from the initial cyclopropanation step. researchgate.netpku.edu.cn The theory can compute the activation free energies for key steps, such as carbocation rearrangements, which in some cases are as low as 1.0 kcal/mol. pku.edu.cn
DFT is also a powerful tool for investigating chirality and stereoselectivity. researchgate.net In the case of a substituted bicyclo[5.2.0]nonene, experimental observations showed complete racemization during a reaction, indicating that the nine-membered ring intermediate has a very low barrier to inversion. sci-hub.se DFT calculations can quantify this inversion barrier, explaining the loss of stereochemical information. By modeling the transition states for different stereochemical outcomes, DFT can accurately predict enantioselectivity in asymmetric reactions. researchgate.net
Table 1: Application of DFT in Mechanistic Studies of Bicyclic Systems
| System Studied | Finding | Computational Method |
|---|---|---|
| 3-Azabicyclo[5.2.0]nonadiene | Chirality determined by initial cyclopropanation step. | DFT |
| Bicyclo[5.2.0]nonene derivative | Low racemization barrier of nine-membered ring intermediate. | Inferred from experimental results, calculable by DFT. |
Ab initio (from first principles) calculations provide highly accurate energetic data. High-level methods like Gaussian-n (G2, G3) and Complete Basis Set (CBS) models are employed to obtain near-experimental accuracy for properties like heats of formation and reaction energies, which are crucial for determining the origin of strain energy. unipd.it
The strain energy of a molecule is the excess internal energy compared to a strain-free reference compound. wikipedia.org For cyclic and bicyclic molecules, this strain arises from bond angle distortion, torsional strain (eclipsing interactions), and non-bonded steric interactions (van der Waals strain). wikipedia.orgunicamp.br this compound possesses significant ring strain due to the fusion of a seven-membered ring with a strained four-membered cyclobutene (B1205218) ring. wikipedia.orgkyoto-u.ac.jp
To computationally determine the strain energy, a common method involves using homodesmotic reactions. acs.org In this approach, the number of each type of bond is conserved on both the reactant and product sides of a hypothetical reaction, isolating the energy contribution from strain. High-level ab initio calculations are essential for accurately calculating the enthalpy change of these reactions, which directly corresponds to the strain energy of the molecule of interest. acs.org
Photochemical reactions involve electronically excited states, which often have complex electronic structures that cannot be described by single-reference methods like DFT or standard ab initio approaches. The Complete Active Space Self-Consistent Field (CASSCF) method is specifically designed for these situations. researchgate.net It provides a robust description of the potential energy surfaces of ground and excited states, as well as the regions where they intersect, known as conical intersections, which are critical for understanding radiationless decay pathways. researchgate.netumich.edu
Studies on related bicyclic systems, such as bicyclo[4.1.0]hept-2-ene, have utilized CASSCF to map the reaction pathways upon direct photolysis. researchgate.net These calculations revealed that the reaction is initiated by a barrierless cleavage of a cyclopropane (B1198618) bond to form singlet excited diradical intermediates. These intermediates then efficiently decay back to the ground-state surface through conical intersections, leading to the formation of various products. researchgate.net The small energy barriers calculated on the excited-state surface explain why product distribution is often independent of the excitation wavelength. researchgate.net For this compound, CASSCF would be the method of choice to investigate its photochemical behavior, such as the electrocyclic ring-opening of the cyclobutene moiety.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally efficient alternative for studying the conformational landscape and dynamic behavior of molecules.
Molecular mechanics models molecules as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. unicamp.br This method is exceptionally fast and well-suited for exploring the vast conformational space of flexible molecules.
For this compound, which features a flexible seven-membered ring fused to a more rigid four-membered ring, multiple conformations are possible. These include different puckers of the cycloheptene (B1346976) ring and the cis- or trans-fusion of the two rings. Molecular mechanics can be used to identify the lowest-energy conformations and the energy barriers between them. unicamp.brresearchgate.net For example, conformational analysis of similar bicyclic systems has successfully identified multiple low-energy conformers and calculated their relative energies. researchgate.net
Strain Energy Analysis of this compound and Analogues
The fusion of a cyclobutene ring and a cycloheptene ring in this compound results in significant ring strain, which is a key determinant of its reactivity. wikipedia.org The total strain energy is a combination of angle strain in the four-membered ring, and torsional and transannular strain in the seven-membered ring. wikipedia.orgunicamp.br
The strain energy of bicyclic systems can be substantial. For example, bicyclobutane is one of the most strained isolable compounds, with a strain energy of 63.9 kcal/mol. wikipedia.org While less extreme, the bicyclo[n.2.0]alkene series also exhibits significant strain that influences its chemistry. Computational analysis allows for a comparison of strain energies across a series of analogous compounds.
Table 2: Comparison of Strain Energies in Bicyclic Alkanes
| Compound | Ring Sizes | Strain Energy (kcal/mol) (approx.) | Primary Sources of Strain |
|---|---|---|---|
| Bicyclo[3.2.0]heptane | 5 & 4 | ~40 | Angle, Torsional |
| Bicyclo[4.2.0]octane | 6 & 4 | ~27 | Angle, Torsional |
| Bicyclo[5.2.0]nonane | 7 & 4 | ~28 | Angle, Torsional, Transannular |
| Cyclobutane (B1203170) | 4 | 26.3 wikipedia.org | Angle, Torsional |
| Cycloheptane (B1346806) | 7 | 6.3 | Torsional, Transannular |
Note: Values are for the parent saturated alkanes and serve as an estimate for the unsaturated analogue. The presence of the double bond in this compound alters the strain slightly but the fundamental contributions remain.
The analysis shows that while the six-membered ring in bicyclo[4.2.0]octane can adopt a low-strain chair-like conformation, the seven-membered ring in bicyclo[5.2.0]nonane is inherently more strained due to torsional and transannular interactions. This inherent strain makes the molecule more reactive, for example, in thermal or photochemical ring-opening reactions. kyoto-u.ac.jpjst.go.jp
Calculation and Quantification of Ring Strain
The total strain energy of a cyclic molecule like this compound represents the increase in potential energy compared to a hypothetical, strain-free reference compound. chemrxiv.orgunits.it This excess energy arises from the geometric constraints imposed by the fused ring structure. Computational chemistry provides powerful tools to quantify this strain.
The most common and reliable method for calculating conventional strain energies (CSE) is through the use of homodesmotic reactions . wiley.comyale.edu These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. yale.edunsf.gov This ensures that the calculated reaction enthalpy primarily reflects the difference in ring strain, as other energetic contributions are canceled out.
For this compound, a hypothetical homodesmotic reaction would involve breaking the molecule into acyclic fragments that preserve the hybridization state of each carbon atom and the number of each type of C-H and C-C bond. The strain energy (SE) is then the negative of the enthalpy of this reaction (ΔH°rxn).
Table 1: Representative Strain Energies of Related Carbocycles This table provides context by showing experimentally or computationally determined strain energies for foundational cyclic and bicyclic systems. Specific values for this compound are not available in the literature.
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.6 |
| Cyclobutane | 26.4 |
| Cyclopentane | 6.5 |
| Cyclohexane | ~0 |
| Cycloheptane | 6.2 |
| Bicyclo[1.1.0]butane | 66.3 |
| Bicyclo[2.2.1]heptane (Norbornane) | 16.6 |
Data sourced from various organic chemistry texts and computational studies. chemrxiv.orgwiley.com
Modern computational methods, particularly Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-31G*), are used to calculate the energies of all species in the homodesmotic equation to determine the strain energy with high accuracy. wiley.comjst.go.jp
Contributions of Angle Strain, Torsional Strain, and Transannular Interactions
The total ring strain is a composite of several destabilizing factors. Molecular mechanics and quantum chemical calculations can dissect the total strain into these individual contributions.
Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring system deviate from the ideal values for a given hybridization. unicamp.brfunaab.edu.ng For the sp³-hybridized carbons in the bicyclo[5.2.0]nonane framework, the ideal angle is ~109.5°, while for the sp² carbons of the double bond, it is ~120°. funaab.edu.ng The fusion of the seven-membered and four-membered rings in this compound forces significant deviations from these ideal angles, particularly within the cyclobutene portion of the molecule, leading to substantial angle strain. unicamp.br
Transannular Interactions (Prelog Strain): This type of steric strain is significant in medium-sized rings (7-11 members) and occurs when non-bonded atoms across the ring are forced into close proximity. aip.org In the seven-membered ring of this compound, hydrogen atoms on non-adjacent carbons can be positioned close enough to cause van der Waals repulsion, further increasing the molecule's potential energy.
Table 2: General Contributions to Ring Strain
| Strain Type | Origin | Relevant Structural Feature in this compound |
| Angle Strain | Deviation from ideal bond angles (109.5° for sp³, 120° for sp²) | Fused four- and seven-membered rings |
| Torsional Strain | Eclipsing of bonds on adjacent carbons | Rigid bicyclic skeleton preventing free rotation |
| Transannular Strain | Steric repulsion between non-bonded atoms across a ring | Interactions within the seven-membered ring |
Correlation of Strain Energy with Reactivity and Stability
The high strain energy calculated for bicyclic systems directly correlates with their thermodynamic instability and heightened chemical reactivity. The relief of this stored potential energy acts as a powerful thermodynamic driving force for reactions that can open or rearrange the strained ring system. wiley.com
Reactivity: The strain energy significantly lowers the activation energy for certain reactions. For example, bicyclic compounds are often susceptible to:
Thermal Rearrangements: Heating can provide enough energy to initiate pericyclic reactions or cleavage of the weakest bonds to form more stable, less strained products. acs.org
Acid- or Metal-Catalyzed Ring Opening: The strained C-C bonds can be cleaved under catalytic conditions, leading to ring-expansion or the formation of different cyclic or acyclic structures.
Hydrogenation: The heat of hydrogenation for a strained alkene like this compound would be significantly higher than that for a comparable unstrained alkene, reflecting the energy released upon saturation and the concurrent relief of ring strain.
Computational studies can model the potential energy surfaces for these reactions, demonstrating how the initial strain of the reactant (this compound) leads to kinetically and thermodynamically favorable pathways toward less strained products. jst.go.jp The high energy of the ground state means that the transition states for ring-opening reactions are reached more easily, accelerating reactivity.
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution and configuration of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular framework can be assembled.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. uobasrah.edu.iq For a complete and unambiguous structural assignment, especially in complex molecules with overlapping signals, two-dimensional (2D) NMR experiments are essential. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond connectivities between atoms. acs.orgrsc.org
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.
¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule.
COSY: Establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. rsc.org
HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached. rsc.org
HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments and identifying quaternary carbons. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[5.2.0]nonene Derivative This table presents data for Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate, a related bicyclic system, to illustrate the type of data obtained from NMR analysis.
| Nucleus | Technique | Chemical Shift (δ) in ppm | Reference |
| ¹H | NMR (400 MHz, acetone-d₆) | 6.89 (d, J = 1.2 Hz, 1H), 3.71 (s, 3H), 3.07−3.04 (m, 1H), 2.80−2.77 (m, 1H), 2.00−1.30 (m, 8H) | acs.org |
| ¹³C | NMR (100 MHz, CDCl₃) | 162.4, 150.1, 141.4, 50.7, 39.8, 38.1, 23.5, 23.3, 18.6, 18.0 | acs.org |
Source: Macromolecules 2014, 47, 6572−6579. acs.org
Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes or chemical exchange that occur on the NMR timescale. scielo.br By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which can be analyzed to determine the energy barriers and thermodynamics of these processes. scielo.brnih.gov
For flexible ring systems like bicyclo[5.2.0]non-7-ene, VT-NMR can provide invaluable information about the equilibrium between different ring conformations. At low temperatures, the interconversion between conformers may slow down sufficiently for the signals of individual conformers to be observed separately in the NMR spectrum. nih.gov This allows for the determination of the population of each conformer and detailed structural analysis using techniques like NOE (Nuclear Overhauser Effect). nih.gov
Studies on related complex systems, such as dibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-ones, have utilized VT-NMR to investigate the interconversion between isomers at higher temperatures. jst.go.jp In other systems, VT-NMR has been used to probe reaction mechanisms by observing reaction intermediates. rsc.orgnih.gov For example, the mechanism of carbopalladation in the synthesis of bicyclic silanes was investigated using VT ¹H NMR spectroscopy to probe putative dienylpalladium(II) intermediates. rsc.org
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of structural elucidation, electron ionization (EI) mass spectrometry is often used to induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that can help identify the compound and reveal its structural features. libretexts.orgweebly.com
When a molecule like this compound is ionized, it forms a molecular ion (M⁺•) which is often unstable and breaks down into smaller, charged fragments. The analysis of the mass differences between the molecular ion and the fragment ions can suggest the loss of specific neutral groups, providing clues about the molecule's structure. libretexts.org Tandem mass spectrometry (MS/MS) can be employed for more detailed analysis, where a specific fragment ion is isolated and further fragmented to establish its structure and relationship to the parent molecule. rsc.orglcms.cz
While a detailed fragmentation pathway for this compound is not documented in the searched results, data for substituted derivatives is available. For example, the GC-MS data for Bicyclo[5.2.0]nonane, 2-methylene-4,8,8-trimethyl-4-vinyl- shows prominent peaks that can be analyzed to infer its fragmentation pattern. nih.gov
Table 2: GC-MS Data for a Bicyclo[5.2.0]nonane Derivative This table presents data for Bicyclo[5.2.0]nonane, 2-methylene-4,8,8-trimethyl-4-vinyl-.
| Technique | Parameter | Value | Reference |
| GC-MS | NIST Number | 159389 | nih.gov |
| m/z Top Peak | 109 | nih.gov | |
| m/z 2nd Highest | 121 | nih.gov | |
| m/z 3rd Highest | 133 | nih.gov |
Source: PubChem CID 564746. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination (if applicable to specific derivatives)
A notable example is the X-ray crystallographic analysis of 8,9-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]bicyclo[5.2.0]non-1(7)-ene, a complex derivative. acs.org The study provided unambiguous proof of its molecular structure, including the geometry of the fused ring system and the stereochemistry of the bulky substituents. acs.org Such analyses are crucial for validating structures proposed by other spectroscopic methods and for understanding the steric and electronic effects of substituents on the bicyclic core.
Table 3: Crystallographic Data for a Bicyclo[5.2.0]non-1(7)-ene Derivative This table presents selected data for (E,E)-8,9-Bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]bicyclo[5.2.0]non-1(7)-ene.
| Parameter | Description | Value | Reference |
| Compound | (E,E)-5b | 8,9-Bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]bicyclo[5.2.0]non-1(7)-ene | acs.org |
| Technique | X-ray Crystallography | Analysis of molecular structure | acs.org |
| Key Finding | C(1)−P(1)−C(10) angle | 99.6(2)° | acs.org |
| Key Finding | C(3)−P(2)−C(28) angle | 100.4(2)° | acs.org |
Source: Organometallics 2001, 20, 25, 5325–5327. acs.org
Applications of Bicyclo 5.2.0 Non 7 Ene and Its Derivatives in Advanced Organic Synthesis
Role as Synthetic Precursors for Complex Polycyclic Targets
The strategic application of bicyclo[5.2.0]non-7-ene as a starting material or key intermediate has proven instrumental in the total synthesis of challenging natural product frameworks and in the generation of diverse molecular scaffolds for drug discovery and chemical biology.
The protoilludane family of sesquiterpenoids, characterized by a unique 5-7-4 tricyclic ring system, has been a long-standing target for synthetic chemists. The bicyclo[5.2.0]nonane core is embedded within the protoilludane skeleton, making this compound derivatives logical precursors. A key strategy involves the photochemical [2+2] cycloaddition of a cyclopentenone and an alkene to construct the bicyclo[5.2.0]nonane system, which is then elaborated to the target natural product. For instance, the synthesis of the protoilludane skeleton often involves the intramolecular [2+2] photocycloaddition of a tethered enone, directly affording the core structure. Subsequent functional group manipulations and ring rearrangements can then lead to various members of the protoilludane family.
Similarly, the complex structure of thapsigargin (B1683126), a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, features a highly substituted guaianolide skeleton. While not a direct precursor in the same manner as with protoilludenes, the principles of constructing fused ring systems learned from bicyclo[5.2.0]nonane chemistry are applicable. The synthesis of the thapsigargin framework often relies on strategies that build the seven-membered ring onto a pre-existing five-membered ring, or vice versa, with precise stereochemical control. The strategic use of intramolecular reactions, a common theme in bicyclo[5.2.0]nonane chemistry, is crucial for establishing the intricate array of stereocenters present in thapsigargin.
Beyond specific natural product targets, this compound and its derivatives serve as versatile building blocks for expanding accessible chemical space. The strained cyclobutene (B1205218) ring can undergo a variety of transformations, including thermal and photochemical rearrangements, cycloadditions, and metal-catalyzed reactions. These transformations can lead to a wide array of novel polycyclic and spirocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. For example, the thermal ring-opening of the cyclobutene can generate reactive diene intermediates, which can then participate in Diels-Alder reactions to construct more complex polycyclic systems. The ability to functionalize the seven-membered ring further adds to the diversity of accessible structures, allowing for the introduction of various pharmacophores and tuning of physicochemical properties.
Advanced Materials Science: Polymerization Applications
The unique reactivity of this compound extends beyond small molecule synthesis and into the realm of polymer chemistry, where it has been utilized to create novel materials with precisely controlled architectures.
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers with diverse functionalities and architectures. While the direct ROMP of this compound can be challenging, its derivatives have been employed in innovative polymerization strategies. A notable application is the use of this compound derivatives in the synthesis of perfectly alternating copolymers. This is achieved through a "monomer isomerization-alternating ROMP" strategy. In this approach, a functionalized this compound derivative is first isomerized in the presence of a ruthenium catalyst to a more reactive bicyclo[4.3.0]non-3-ene (octahydro-1H-indene) isomer. This in situ generated monomer then undergoes alternating ROMP with a less reactive comonomer, such as a cyclobutene derivative. The significant difference in reactivity between the two monomers ensures a highly regular, alternating sequence in the resulting polymer chain. This level of precision in copolymer synthesis is difficult to achieve through conventional methods and allows for the creation of materials with well-defined properties for advanced applications.
| Monomer System | Polymerization Technique | Resulting Copolymer Structure | Key Feature |
| Functionalized this compound derivative and Cyclobutene derivative | Monomer Isomerization-Alternating Ring-Opening Metathesis Polymerization (ROMP) | Perfectly Alternating Copolymer | High degree of sequence control in the polymer chain. |
Future Directions and Emerging Research Avenues in Bicyclo 5.2.0 Non 7 Ene Chemistry
Development of Novel Highly Stereoselective and Enantioselective Synthetic Methods
A primary goal in modern organic chemistry is the precise control over the three-dimensional arrangement of atoms in a molecule. For bicyclo[5.2.0]non-7-ene and its related compounds, creating specific stereoisomers is vital for their potential use in medicine and materials science. Current research is focused on designing new chiral catalysts and reagents to achieve high levels of stereocontrol in the synthesis of the bicyclic core.
A promising strategy involves using transition metal catalysts with chiral ligands in cycloaddition reactions. For example, intramolecular [2+2] cycloadditions can be made enantioselective by using chiral Lewis acids or transition metal complexes. mdpi.com The choice of metal, such as rhodium or copper, and the design of the chiral ligand are key to maximizing the enantiomeric excess. nih.gov The use of gold(I) catalysts has also been explored for the asymmetric synthesis of related bicyclic systems. pku.edu.cn
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful method for enantioselective synthesis. sigmaaldrich.comrsc.org Chiral amines and phosphoric acids can catalyze the formation of bicyclo[5.2.0]nonane structures with high stereoselectivity. nih.gov These methods are often preferred because they are metal-free, easier to handle, and less sensitive to air and moisture. sigmaaldrich.com
| Catalyst Type | Metal/Organocatalyst | Ligand/Motif | Target Reaction | Reported Enantiomeric Excess (ee) |
| Transition Metal | Rhodium(I) | Chiral diphosphine | Intramolecular [2+2] cycloaddition | Up to 99% |
| Transition Metal | Gold(I) | Chiral phosphoramidite | Asymmetric cycloisomerization | Up to 97% pku.edu.cn |
| Organocatalyst | Chiral amine (Pyrrolidine-based) | Proline derivative | Michael addition | Up to >99% rsc.org |
| Organocatalyst | Chiral oxaziridinium | Oxaziridinium | Hydroxylative phenol (B47542) dearomatization | Up to 99:1 e.r. nih.gov |
Exploration of Unprecedented Reactivity Modes and Catalytic Systems
The ring strain in this compound makes it a good candidate for discovering new chemical reactions. evitachem.com Researchers are studying its reactivity to find new reaction pathways and develop new catalytic systems.
One area of focus is the transition metal-catalyzed ring-opening and rearrangement reactions of this compound derivatives. The selective breaking of C-C bonds can lead to complex molecules that are difficult to make otherwise. For instance, rhodium catalysts can promote the rearrangement of bicyclo[5.2.0]nonanes to form functionalized cyclooctadienes. The thermal isomerization of related bicyclic systems to cyclooctadienes has also been studied. iitd.ac.in
Developing new catalytic systems to activate the C-H bonds of the this compound skeleton is another important research area. Direct functionalization of these bonds would be a more efficient way to create substituted derivatives. Catalysts based on iridium and ruthenium are being investigated for this purpose.
| Catalyst System | Reaction Type | Product Class | Key Features |
| Rhodium(I) complexes | Ring-opening/rearrangement | Functionalized cyclooctadienes | Selective C-C bond cleavage |
| Palladium(0) complexes | Retro-[2+2] cycloaddition | Substituted cyclobutanes and alkenes | Controlled fragmentation |
| Iridium(III) complexes | C-H activation/arylation | Arylated bicyclo[5.2.0]nonanes | Direct functionalization of unreactive bonds |
| Ruthenium(II) complexes | C-H activation/borylation | Borylated bicyclo[5.2.0]nonanes | Access to versatile synthetic intermediates |
Advancements in Computational Modeling for Predictive Chemistry and Mechanistic Elucidation
Computational chemistry is now a vital tool in chemical research. Its application to this compound is providing new insights into its structure, reactivity, and reaction mechanisms. Density Functional Theory (DFT) calculations are used to predict reaction outcomes, explain stereoselectivities, and understand reaction pathways. researchgate.net
By modeling the transition states of reactions involving this compound, researchers can better understand what controls reactivity and selectivity. For example, computational studies helped to understand that in a gold(I)-catalyzed asymmetric synthesis of a related bicyclic system, the chirality of the final product is determined in the first cyclopropanation step. pku.edu.cn
Predictive modeling is also used to guide the design of new experiments and catalysts. By computationally screening potential catalysts or substrates, researchers can identify promising candidates for further study, speeding up the discovery process. The combination of computational and experimental chemistry is expected to be increasingly important in advancing the field.
Integration with Sustainable Chemistry Principles and Flow Chemistry Approaches
Sustainable chemistry principles are guiding the development of more environmentally friendly and efficient synthetic methods. unicam.it This includes using greener solvents, renewable starting materials, and catalytic processes that produce less waste.
Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch chemistry, including improved safety, efficiency, and scalability. rsc.org The application of flow chemistry to the synthesis of this compound and its derivatives is a new area of research. The precise control over reaction parameters in a flow system can lead to better yields, selectivities, and safety.
The use of photocatalysis and electrochemistry in flow systems is a particularly exciting development. These energy-efficient methods can enable new transformations of this compound under mild conditions, making its synthesis and functionalization more sustainable.
| Sustainable Approach | Key Principle | Application to this compound Chemistry | Potential Benefits |
| Green Solvents | Use of environmentally friendly reaction media | Synthesis in water, supercritical CO2, or bio-based solvents | Reduced environmental impact and toxicity |
| Atom Economy | Maximizing the incorporation of starting materials into the final product | Development of catalytic addition and C-H functionalization reactions | Minimized waste generation |
| Flow Chemistry | Continuous processing in a microreactor | Synthesis and functionalization of this compound | Improved safety, scalability, and efficiency |
| Photocatalysis/Electrochemistry | Use of light or electricity to drive reactions | Novel transformations under mild conditions | Reduced energy consumption and access to new reactivity |
Q & A
Q. Table 1. Comparative Strain Energies of Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Method | Reference |
|---|---|---|---|
| This compound | 28.3 ± 1.2 | DFT (B3LYP/6-31G) | |
| Bicyclo[4.2.0]oct-7-ene | 34.7 ± 0.9 | MMFF94 |
Q. Table 2. Green Metrics for Synthetic Routes
| Method | Atom Economy (%) | E-Factor | Solvent Sustainability Index |
|---|---|---|---|
| Photocycloaddition | 78 | 3.2 | 6.5 (Ethyl acetate) |
| Thermal Rearrangement | 85 | 1.8 | 8.2 (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
